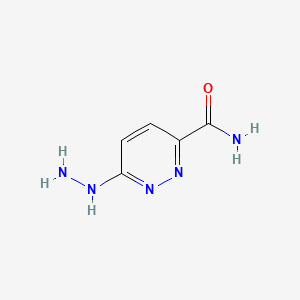

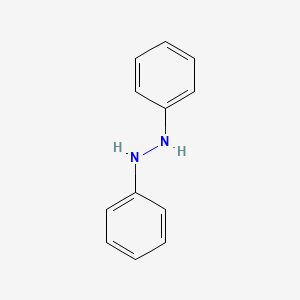

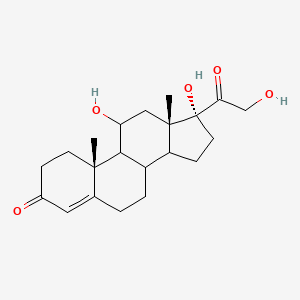

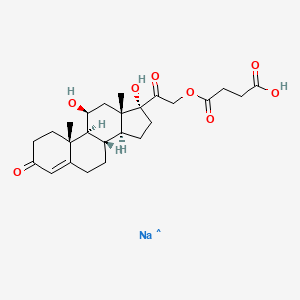

![molecular formula C18H19FN4O2 B1673510 1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone CAS No. 821794-92-7](/img/structure/B1673510.png)

1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone

Overview

Description

FMK is an inhibitor of p90 ribosomal S6 kinase 3α (RSK2; IC50 = 15 nM). It inhibits the C-terminal domain (CTD) kinase activity of RSK2 and inhibits EGF-induced phosphorylation of RSK2 Ser386 in serum-starved COS-7 cells (EC50 = ~200 nM). FMK (6 µM) reduces invasion, but not proliferation, of M4e, 212LN, and 37B human head and neck squamous cell carcinoma cells. It also inhibits FGFR3-induced growth of Ba/F3 cells in a concentration-dependent manner and induces apoptosis in OPM-1, LP-1, and KMS-18 human myeloma cells expressing the t(4; 14) translocation mutation and FGFR3 when used at a concentration of 10 µM.

Fmk is an irreversible ribosomal S6 kinase inhibitor 1/2 inhibitor.

Scientific Research Applications

Protease Inhibitors

FMKs are a class of biologically active compounds that have been developed as protease inhibitors . They have gained preference in the field over the corresponding peptidyl chloromethyl ketones (CMKs), largely due to their lower reactivity towards nucleophiles .

Chemical Probes

FMKs are also used as chemical probes for the interrogation of cellular processes . They are much less prone to nonspecific alkylations due to the intrinsic strength of the C-F bond making them significantly more selective .

Therapeutic Applications

FMKs show potential as both protease inhibitors for the treatment of a range of diseases . Their lower reactivity makes them more suitable for in vivo applications .

Peptide Synthesis

FMKs are used in peptide synthesis and peptide modification . The number of synthetic routes that are available to access peptidyl mono-FMKs remains rather limited .

Fluorine Chemistry

FMKs play a significant role in fluorine chemistry . The intrinsic strength of the C-F bond is a key factor in their applications .

Enzymatic Targets

Various peptides bearing a C-terminal mono-fluoromethyl ketone (m-FMK) warhead have been used as selective activity-based probes for important druggable enzymatic targets, e.g., cathepsins (Cats), caspases (Casps), calpain I, SENPs, and N-glycanase .

Mechanism of Action

Mode of Action

FMK is a highly efficient, highly specific, and irreversible inhibitor of RSK . It covalently modifies the C-terminal kinase domain of RSK .

Biochemical Pathways

The MAPK/ERK pathway is the primary biochemical pathway affected by FMK . As the first substrate of ERK, the 90 KDa Ribosomal S6 Kinase (p90rsk) is a ubiquitous multifunctional mediator in the ERK signaling pathway . It regulates protein synthesis through the phosphorylation of multiple ribosomal proteins and glycogen synthase kinase-3, and it can phosphorylate the Ras GTP/GDP exchange factor, causing feedback inhibition of the Ras-ERK pathway .

Pharmacokinetics

It is known that the compound is insoluble in water but can be dissolved in dmso and ethanol . This suggests that its bioavailability may be influenced by the choice of solvent and the route of administration.

Result of Action

FMK has been shown to effectively inhibit the IL-3 independent growth of Ba/F3 cells induced by FGFR3 TDII and TEL-FGFR3 in a dose-dependent manner . This suggests that FMK can have a significant impact on cellular proliferation and survival.

properties

IUPAC Name |

1-[4-amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN4O2/c1-11-3-5-12(6-4-11)14-15-17(20)21-10-22-18(15)23(7-2-8-24)16(14)13(25)9-19/h3-6,10,24H,2,7-9H2,1H3,(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLGYJACVCXYIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N(C3=NC=NC(=C23)N)CCCO)C(=O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349344 | |

| Record name | 1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone | |

CAS RN |

821794-92-7 | |

| Record name | 1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.